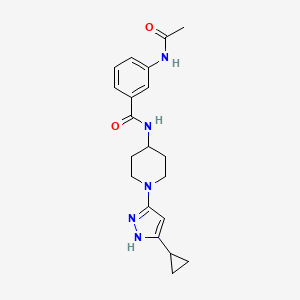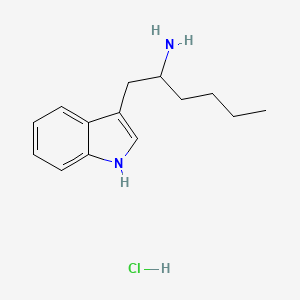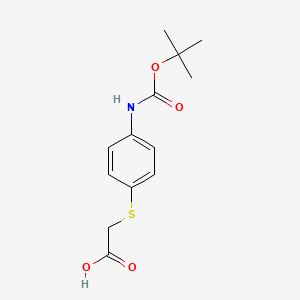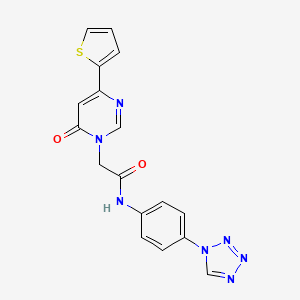![molecular formula C19H19FN2O3S B2458613 N-(3-fluoro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 898438-60-3](/img/structure/B2458613.png)
N-(3-fluoro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact synthetic route would depend on the availability of starting materials and the desired yield and purity of the final product. Typically, the synthesis of quinoline derivatives involves the construction of the quinoline ring system followed by functionalization to introduce the various substituents .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These techniques would provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the sulfonamide group might undergo hydrolysis under acidic or basic conditions, and the quinoline ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by the functional groups and the overall structure of the molecule .Aplicaciones Científicas De Investigación
Synthesis and Structure
The compound’s chemical structure consists of a bicyclic system with a sulfonamide group. The presence of fluorine and methyl groups adds to its complexity. Researchers have synthesized this compound using various methods, including Hantzsch thiazole synthesis . Its molecular formula is C{20}~H~{15}~FNO~{3}~S.
Antibacterial Activity
In Vitro Studies: Laboratory experiments have evaluated the antibacterial properties of this compound. Specifically, it has been tested against Staphylococcus aureus and Chromobacterium violaceum. Researchers found that it exhibits activity against these bacterial strains . Further investigations could explore its mechanism of action and potential clinical applications.
Drug Development
Thiazole Derivatives: Thiazole derivatives, like the one , have gained attention due to their diverse pharmacological activities. Several drugs, such as Sulfathiazole (an antimicrobial), Abafungin (an antifungal), and Ritonavir (an antiretroviral), are derived from thiazole scaffolds . Researchers might explore modifications to enhance its efficacy or develop novel derivatives.
Potential Therapeutic Areas
HIV Infections: Given the success of thiazole-based drugs against HIV infections, this compound could be investigated for its anti-HIV activity . Researchers could explore its interaction with viral enzymes or receptors.
Cancer Treatment: Thiazole derivatives have shown promise in cancer therapy. Investigating this compound’s effect on cancer cell growth, especially lung cancer, could be worthwhile .
Hypertension and Allergies: Thiazoles have been explored for their impact on hypertension and allergies . Researchers might investigate whether this compound exhibits any relevant properties.
Future Directions
Structure-Activity Relationship (SAR): Understanding the SAR of this compound could guide further modifications. Researchers can explore how different substitutions affect its biological activity.
Computational Studies: Molecular modeling and docking studies could predict its binding affinity to specific targets, aiding drug design.
Mecanismo De Acción
Safety and Hazards
Like all chemicals, this compound should be handled with care. The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s always important to refer to the material safety data sheet (MSDS) for information on the safe handling and storage of the compound .
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3S/c1-12-4-6-15(11-17(12)20)21-26(24,25)16-9-13-3-2-8-22-18(23)7-5-14(10-16)19(13)22/h4,6,9-11,21H,2-3,5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWESAMZZLGCSFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluoro-4-methylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458536.png)

![(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(furan-2-yl)acrylamide](/img/structure/B2458538.png)
![N-[[1-(Methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]prop-2-enamide](/img/structure/B2458539.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2458541.png)

![6-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2458545.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2458547.png)


![Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2458552.png)